molecular formula C18H28N4O B2490245 N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide CAS No. 1796963-15-9

N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide

Cat. No.: B2490245
CAS No.: 1796963-15-9
M. Wt: 316.449
InChI Key: ARBGRTNRQYLBTC-UHFFFAOYSA-N
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Description

N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a cyclohexane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the piperidine moiety, and the attachment of the cyclohexane carboxamide group. Common synthetic routes may involve:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Piperidine Moiety: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced to the pyrimidine core.

    Attachment of the Cyclohexane Carboxamide Group: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperidine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide: shares structural similarities with other piperidine and pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O/c1-14-12-17(22-10-6-3-7-11-22)21-16(20-14)13-19-18(23)15-8-4-2-5-9-15/h12,15H,2-11,13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBGRTNRQYLBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2CCCCC2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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